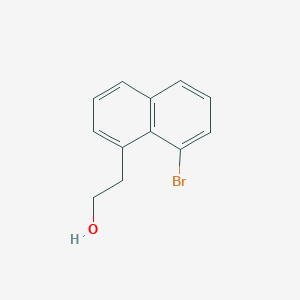

8-Bromo-1-naphthaleneethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

2-(8-bromonaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C12H11BrO/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6,14H,7-8H2 |

InChI Key |

CRSJJLZGAUZDPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CCO)C(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 1 Naphthaleneethanol and Analogs

Regioselective Bromination Strategies of Naphthaleneethanol Precursors

Introducing a bromine atom specifically at the C8 position of a 1-naphthaleneethanol (B15308) scaffold is a significant chemical challenge due to the inherent reactivity patterns of the naphthalene (B1677914) ring system.

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. Naphthalene is more reactive than benzene (B151609) in EAS reactions, with substitution kinetically favoring the C1 (alpha) position. wikipedia.orgonlineorganicchemistrytutor.comlibretexts.orgyoutube.com When the C1 position is already occupied, as in 1-naphthaleneethanol, the electrophile is directed to other positions on the ring.

The ethanol (B145695) group is weakly activating and directs incoming electrophiles to the ortho (C2) and para (C4) positions of its own ring. However, on the naphthalene system, the C4 and C5 positions are the most likely sites for a second substitution. Direct bromination of 1-substituted naphthalenes often yields a mixture of isomers, with the 1,4- and 1,5-isomers typically predominating. mdpi.com Achieving selective bromination at the sterically hindered C8 (peri) position via a standard EAS reaction is difficult and generally results in low yields of the desired product, making this approach synthetically inefficient for producing pure 8-Bromo-1-naphthaleneethanol.

Table 1: Typical Regioselectivity in Naphthalene Electrophilic Aromatic Substitution This table is for illustrative purposes and actual product ratios can vary based on conditions.

| Starting Material | Reagent/Conditions | Major Product(s) | Minor Product(s) |

| Naphthalene | Br₂, no catalyst | 1-Bromonaphthalene (B1665260) | 2-Bromonaphthalene |

| 1-Bromonaphthalene | Br₂, DCM, -30°C | 1,4-Dibromonaphthalene (90%) mdpi.com | 1,5-Dibromonaphthalene (2%) mdpi.com |

| Naphthalene | Br₂ (2 equiv), catalyst | Mixture of Dibromonaphthalenes mdpi.com | - |

Palladium-Catalyzed C-H Bromination and Related Methods

To overcome the regioselectivity limitations of classical EAS, modern synthetic methods like palladium-catalyzed C-H activation have been developed. researchgate.net These methods utilize a directing group on the substrate to guide the catalyst to a specific C-H bond, enabling highly selective functionalization.

For a 1-substituted naphthalene, a directing group at the C1 position can facilitate the selective halogenation of the C-H bond at the peri-position (C8). scispace.com While the hydroxyl group of 1-naphthaleneethanol could potentially serve as a directing group, stronger coordinating groups such as aldehydes are often more effective. scispace.com A synthetic route could thus involve the oxidation of 1-naphthaleneethanol to 1-naphthaldehyde, followed by a palladium-catalyzed C8-bromination, and subsequent reduction of the aldehyde back to the alcohol. This directed approach offers a significant advantage in regiochemical control over traditional electrophilic substitution. researchgate.netscispace.com

Table 2: Example of Directed Palladium-Catalyzed Halogenation This table represents a general example of the methodology.

| Substrate | Directing Group | Catalyst/Reagent | Position Functionalized | Reference |

| 1-Naphthaldehyde | Aldehyde (-CHO) | Pd(OAc)₂, N-Bromosuccinimide (NBS) | C8 (peri) | scispace.com |

Synthesis via Functional Group Interconversion from 8-Bromo-1-naphthoic Acid Derivatives

An alternative and often more controllable strategy is to begin with a naphthalene ring that is already brominated at the desired C8 position. 8-Bromo-1-naphthoic acid is a known compound that serves as a versatile starting material for this approach. chemicalbook.comnih.gov It can be synthesized from anhydro-8-hydroxymercuri-1-naphthoic acid by treatment with bromine. chemicalbook.comtandfonline.com

To synthesize the target molecule from 8-bromo-1-naphthoic acid, the carboxylic acid group must be converted into an ethanol group. This requires a two-carbon side chain, meaning the initial carboxylic acid must first be homologated (extended by one carbon) to (8-bromonaphthalen-1-yl)acetic acid.

Once the correct carbon skeleton is in place, the reduction of the carboxylic acid function to a primary alcohol is a standard transformation. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. These reagents effectively reduce the carboxylic acid of the (8-bromonaphthalen-1-yl)acetic acid intermediate directly to the desired this compound product.

The crucial step in this pathway is the one-carbon homologation of 8-bromo-1-naphthoic acid to (8-bromonaphthalen-1-yl)acetic acid. A reliable method to achieve this involves a multi-step sequence of functional group interconversions:

Reduction to Alcohol: The starting 8-bromo-1-naphthoic acid is first reduced to (8-bromonaphthalen-1-yl)methanol (B82454) using a suitable reducing agent like LiAlH₄.

Conversion to Halide: The resulting primary alcohol is converted into a more reactive leaving group, typically (8-bromonaphthalen-1-yl)methyl bromide, using a reagent such as phosphorus tribromide (PBr₃).

Cyanation: The bromide is then displaced by a cyanide group through a nucleophilic substitution reaction with a salt like sodium cyanide (NaCN), yielding (8-bromonaphthalen-1-yl)acetonitrile.

Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford the desired intermediate, (8-bromonaphthalen-1-yl)acetic acid. This intermediate is then ready for the final reduction step as described in section 2.2.1.

Reductive Transformations of Carboxylic Acid Moieties to Alcohol Functions

Multi-Step Synthetic Routes Incorporating Bromo- and Ethanol Functionalities

The synthesis of a complex molecule like this compound is fundamentally a multi-step process. msu.eduvapourtec.com The choice of a specific route depends on factors such as starting material availability, reaction efficiency, and the need for isomeric purity. udel.edulibretexts.org Two logical retrosynthetic pathways emerge from the previously discussed methodologies.

Route A: Late-Stage Bromination This approach focuses on constructing the C1-ethanol side chain first, followed by a late-stage, regioselective bromination.

Starting Material: Naphthalene or 1-naphthaleneacetic acid.

Side Chain Formation: If starting from naphthalene, it would be converted to 1-naphthaleneacetic acid, which is then reduced to 1-naphthaleneethanol.

Directed Bromination: The 1-naphthaleneethanol is then subjected to a directed C-H bromination, likely requiring temporary oxidation to the aldehyde to ensure regioselective functionalization at the C8 position using a palladium catalyst, followed by re-reduction to the alcohol.

Route B: Early-Stage Bromination This strategy introduces the bromine atom at the C8 position early in the synthesis and subsequently builds the ethanol side chain.

Starting Material: Naphthalene.

Bromination and Oxidation: The naphthalene is converted to 8-bromo-1-naphthoic acid via intermediates such as naphthalic anhydride (B1165640). chemicalbook.comtandfonline.com

Homologation and Reduction: The 8-bromo-1-naphthoic acid undergoes the carbon-extension and reduction sequence described in section 2.2 to yield the final this compound product.

This second route often provides better control over the regiochemistry, as the challenging bromination step is resolved using a precursor where the desired substitution pattern is already established.

Strategies Involving Bromonaphthalene and Subsequent Alkylation

This synthetic approach commences with a naphthalene ring already bearing a bromine atom at the desired C8 position. The subsequent key transformation is the introduction of a two-carbon ethanol group at the C1 position. A common precursor for this strategy is 1,8-dibromonaphthalene (B102958). The selective functionalization of one bromo group while retaining the other is a critical aspect of this methodology.

One effective method for achieving this transformation is through the formation of a Grignard reagent. The reaction of 1,8-dibromonaphthalene with magnesium metal can lead to the formation of the corresponding Grignard reagent. However, the formation of a double Grignard reagent can be a competing reaction. Careful control of stoichiometry and reaction conditions is crucial to favor the mono-Grignard species. Once formed, the 8-bromo-1-naphthylmagnesium bromide can be reacted with a suitable electrophile to introduce the ethanol side chain.

A primary choice for this electrophilic partner is ethylene (B1197577) oxide. The nucleophilic Grignard reagent attacks the epoxide ring, leading to the formation of an alkoxide intermediate after ring-opening. Subsequent acidic workup protonates the alkoxide to yield the desired this compound. This reaction provides a direct route to the target molecule from the Grignard reagent. libretexts.orgmasterorganicchemistry.com

Alternatively, formaldehyde (B43269) can be employed as the electrophile. libretexts.orgyoutube.com The Grignard reagent adds to the carbonyl carbon of formaldehyde to form an alkoxide, which upon protonation, yields 8-Bromo-1-naphthalene-1-methanol. This intermediate would then require a subsequent homologation step, for instance, via conversion to the corresponding halide followed by cyanation and reduction, to extend the chain and form the final ethanol derivative. While more circuitous, this method offers an alternative if the direct reaction with ethylene oxide proves to be low-yielding or problematic.

It is important to note that the synthesis of the starting material, 1,8-dibromonaphthalene, can be achieved through methods such as the diazotization of 1,8-diaminonaphthalene (B57835) followed by a Sandmeyer-type reaction with copper(I) bromide. mdpi.com

| Starting Material | Reagents | Key Intermediate | Product |

| 1,8-Dibromonaphthalene | 1. Mg, THF; 2. Ethylene oxide; 3. H₃O⁺ | 8-Bromo-1-naphthylmagnesium bromide | This compound |

| 1,8-Dibromonaphthalene | 1. Mg, THF; 2. Formaldehyde; 3. H₃O⁺ | 8-Bromo-1-naphthalene-1-methanol | This compound (multi-step) |

Controlled Functionalization of 1-Naphthaleneethanol

This alternative strategy begins with 1-naphthaleneethanol and aims to introduce a bromine atom selectively at the C8 position. Direct electrophilic bromination of 1-naphthaleneethanol is challenging because electrophilic substitution on the naphthalene ring typically occurs at the C4 or C5 positions due to electronic effects. uomustansiriyah.edu.iq Therefore, achieving selective peri-bromination at the sterically hindered C8 position requires more sophisticated approaches.

One potential method involves directed ortho-metalation (DoM). organic-chemistry.org The hydroxyl group of 1-naphthaleneethanol can potentially act as a directed metalation group (DMG). By treating 1-naphthaleneethanol with a strong base, such as an organolithium reagent, deprotonation of the hydroxyl group can occur, followed by coordination of the lithium to the oxygen. This may facilitate the selective deprotonation of the proximate C8 proton, forming an 8-lithio intermediate. Subsequent quenching of this organolithium species with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, would introduce the bromine atom at the desired position. The success of this strategy hinges on the ability of the hydroxyl group to effectively direct the metalation to the C8 position over other sites.

Another approach could be adapted from the synthesis of related 8-halo-1-naphthoic acids. nih.gov This would involve a more extended synthetic sequence, potentially starting with the protection of the hydroxyl group of 1-naphthaleneethanol. Subsequent steps could involve the introduction of a functional group at the 8-position that can be converted to a bromine atom. For instance, mercuration of the naphthalene ring followed by halodemercuration has been used to install halogens at the 8-position. nih.gov However, the toxicity of mercury compounds makes this a less desirable route in modern synthesis.

The synthesis of 8-halo-1-tetralones has been reported via the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions. nih.gov While not directly applicable to the synthesis of this compound, this demonstrates a strategy for constructing a naphthalene system with a halogen at the 8-position.

Ultimately, the controlled functionalization of 1-naphthaleneethanol to achieve selective C8 bromination is a complex task that likely requires multi-step sequences and the use of directing groups to overcome the inherent reactivity patterns of the naphthalene core.

| Starting Material | General Strategy | Key Steps | Potential Brominating Agent |

| 1-Naphthaleneethanol | Directed ortho-Metalation (DoM) | 1. Deprotonation with organolithium; 2. Lithiation at C8; 3. Quenching with electrophilic bromine | N-Bromosuccinimide (NBS), Br₂ |

| 1-Naphthaleneethanol | Multi-step synthesis via functional group interconversion | 1. Protection of hydroxyl; 2. Introduction of a functional group at C8; 3. Conversion to bromine | Various |

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 1 Naphthaleneethanol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the naphthalene (B1677914) ring is a key site for functionalization, primarily through nucleophilic substitution reactions. Cross-coupling methodologies are particularly prominent in modifying this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C-8 position of the naphthalene core. nih.gov These reactions typically involve the coupling of the aryl bromide with various partners, such as boronic acids (Suzuki-Miyaura coupling), organotin reagents (Stille coupling), or amines and alcohols (Buchwald-Hartwig amination). researchgate.netclockss.org

For instance, in a Suzuki-Miyaura coupling, 8-Bromo-1-naphthaleneethanol could react with an arylboronic acid in the presence of a palladium catalyst and a base to form a C-C bond. clockss.org Similarly, Heck coupling reactions could introduce alkenyl substituents. clockss.org These methodologies offer a versatile platform for the synthesis of a wide array of derivatives with tailored electronic and steric properties. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Naphthalene Systems This table presents generalized conditions based on similar transformations found in the literature.

| Coupling Reaction | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | clockss.org |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | C-C | clockss.org |

| Stille | Organotin reagent | Pd(PPh₃)₄, CuBr | C-C | clockss.org |

| Buchwald-Hartwig | Amine/Alcohol | Pd catalyst, ligand, base | C-N / C-O | nih.gov |

The mechanism of these palladium-catalyzed reactions generally follows a well-established catalytic cycle. The cycle typically initiates with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki or Stille coupling) or coordination of the nucleophile (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. clockss.org The choice of ligands on the palladium catalyst is crucial and can significantly influence the reaction's efficiency and scope. acs.org

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂CH₂OH) on the side chain of this compound is also a versatile functional handle for a variety of chemical transformations.

The primary alcohol can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. libretexts.org Mild oxidizing agents will typically yield 8-bromo-1-naphthaleneacetaldehyde, while stronger oxidants can lead to the formation of 8-bromo-1-naphthaleneacetic acid. For example, the oxidation of the analogous 1-naphthaleneethanol (B15308) to 1-acetonaphthone has been reported using hydrogen peroxide catalyzed by sodium tungstate. digitallibrary.co.in This suggests that similar conditions could be applied to oxidize the primary alcohol of this compound.

Table 2: Potential Oxidation Products of this compound

| Reagent (Example) | Product | Product Type | Reference |

|---|---|---|---|

| PCC, PDC | 8-Bromo-1-naphthaleneacetaldehyde | Aldehyde | libretexts.org |

| KMnO₄, H₂CrO₄ | 8-Bromo-1-naphthaleneacetic acid | Carboxylic Acid | libretexts.org |

| Na₂WO₄, H₂O₂ | 8-Bromo-1-naphthaleneacetaldehyde | Aldehyde | digitallibrary.co.in |

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. For example, 1-naphthaleneethanol can be acetylated using acetyl chloride and triethylamine (B128534) to form the corresponding acetate (B1210297) ester. rsc.org This reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification can also be achieved. For instance, methylation of the similar 1-naphthaleneethanol has been accomplished, suggesting that this compound could be converted to its corresponding methyl ether. cardiff.ac.ukacs.org The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for such transformations.

In the presence of a strong acid catalyst and heat, this compound can undergo dehydration to form 8-bromo-1-vinylnaphthalene. libretexts.org This elimination reaction involves the removal of the hydroxyl group and a hydrogen atom from the adjacent carbon. libretexts.org The mechanism typically proceeds via protonation of the alcohol to form a good leaving group (water), followed by the loss of water to generate a carbocation, which then loses a proton to form the alkene. The conditions for dehydration can sometimes lead to the formation of ethers as a side product if the reaction occurs between two alcohol molecules. libretexts.org

Esterification and Etherification Reactions: Mechanistic Studies

Electrophilic Aromatic Substitution on the Brominated Naphthalene Core

Electrophilic aromatic substitution (EAS) reactions on naphthalene are generally faster than on benzene (B151609). wikipedia.org The regioselectivity of these reactions on substituted naphthalenes is dictated by the electronic and steric effects of the existing substituents.

The naphthalene core of this compound possesses two substituents: a bromo group at the C8 position and a 2-hydroxyethyl group at the C1 position.

Bromo Group (at C8): The bromine atom is an ortho-, para-directing deactivator. It deactivates the aromatic ring towards electrophilic attack due to its electron-withdrawing inductive effect (-I), yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect (+R). In the case of the 8-bromo substituent, the peri position (C1) is already substituted. The positions ortho to the bromine are C7, and the position para is C5. Therefore, the bromo group would direct incoming electrophiles primarily to the C7 and C5 positions.

Ethanol (B145695) Group (at C1): The 1-(2-hydroxyethyl) group is an activating, ortho-, para-directing group. The alkyl chain is weakly electron-donating through an inductive effect (+I), and the oxygen of the hydroxyl group can participate in resonance, though this effect is less pronounced as it is not directly attached to the ring. The primary directing influence comes from the alkyl substituent, which activates the ring and directs electrophiles to the ortho (C2) and para (C4) positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Br₂/FeBr₃ | 4-Bromo-8-bromo-1-naphthaleneethanol | The activating ethanol group directs the incoming electrophile to the C4 position. |

| HNO₃/H₂SO₄ | 4-Nitro-8-bromo-1-naphthaleneethanol | The activating ethanol group directs the incoming nitro group to the C4 position. |

| SO₃/H₂SO₄ | 4-Sulfonic acid-8-bromo-1-naphthaleneethanol | The activating ethanol group directs the incoming sulfonic acid group to the C4 position. |

Further functionalization of the this compound core would proceed via the standard electrophilic aromatic substitution mechanism. This involves the attack of the π-electrons of the naphthalene ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the rate and regioselectivity of the reaction.

For an attack at the C4 position, the positive charge can be delocalized over the naphthalene ring system, including a resonance structure where the aromaticity of one of the rings is preserved, which is a stabilizing feature for naphthalenes. wikipedia.org The final step involves the deprotonation of the sigma complex by a weak base to restore the aromaticity of the naphthalene ring.

Regioselectivity and Electronic Effects of Bromine and Ethanol Substituents

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the functionalization of organic molecules. This compound can potentially participate in several such transformations.

Alcohols can undergo dehydrogenation to form corresponding aldehydes or ketones, a reaction often catalyzed by transition metals like ruthenium, iridium, and iron. kyoto-u.ac.jpdigitallibrary.co.in These reactions are key steps in "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which enable the formation of C-C and C-N bonds. kyoto-u.ac.jpcardiff.ac.uk

In the context of this compound, the primary alcohol of the ethanol substituent can be oxidized to an aldehyde, 8-bromo-1-naphthaleneacetaldehyde, in the presence of a suitable transition metal catalyst and a hydrogen acceptor. kyoto-u.ac.jp Conversely, the corresponding aldehyde can be reduced to the alcohol via transfer hydrogenation.

Studies on the related compound 1-naphthaleneethanol have shown its participation in iron-catalyzed borrowing hydrogen β-C(sp³)-methylation of alcohols. cardiff.ac.uk A similar reactivity would be expected for this compound.

Table 2: Potential Products of Transition Metal-Catalyzed Reactions of the Ethanol Group in this compound

| Reaction Type | Catalyst System (Example) | Potential Product |

| Dehydrogenation | Ru, Ir, or Fe complex | 8-Bromo-1-naphthaleneacetaldehyde |

| Borrowing Hydrogen (β-methylation) | Iron catalyst with Methanol (B129727) | 2-(8-Bromonaphthalen-1-yl)propan-1-ol |

The bromo substituent at the C8 position is not expected to directly participate in these reactions involving the ethanol group. However, its steric bulk and electronic influence might subtly affect the reaction kinetics by altering the coordination of the substrate to the metal center.

The naphthalene core of this compound contains several C-H bonds that could be targets for transition metal-catalyzed C-H activation and functionalization. This powerful strategy allows for the direct formation of new bonds without the need for pre-functionalized starting materials.

The regioselectivity of C-H activation is often directed by a coordinating group present in the substrate. In this compound, the hydroxyl group of the ethanol substituent can act as a directing group. This would likely favor the activation of the C-H bond at the C2 position, which is ortho to the ethanol substituent, leading to the formation of a five-membered metallacycle intermediate. Subsequent reaction with a coupling partner could lead to the introduction of a new functional group at the C2 position.

Furthermore, the C-Br bond at the C8 position can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are catalyzed by palladium or other transition metals. These reactions would allow for the introduction of a wide range of substituents at the C8 position, further diversifying the molecular structure. While these are not C-H activation reactions, they represent another important class of transition metal-catalyzed transformations for this molecule.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural determination of 8-Bromo-1-naphthaleneethanol in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments collectively provide a complete picture of the atomic framework.

Due to the peri-interaction between the bromine atom at the C8 position and the ethanol (B145695) substituent at the C1 position, steric crowding is expected to influence the chemical shifts and coupling constants, particularly for the protons and carbons of the ethanol side chain and the adjacent aromatic protons (H2, H7).

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~136.0 |

| C2 | ~7.45 (d, J=7.0 Hz) | ~125.5 |

| C3 | ~7.60 (t, J=7.8 Hz) | ~129.0 |

| C4 | ~7.90 (d, J=8.2 Hz) | ~126.5 |

| C4a | - | ~131.5 |

| C5 | ~7.85 (d, J=8.2 Hz) | ~128.0 |

| C6 | ~7.35 (t, J=7.6 Hz) | ~127.0 |

| C7 | ~8.10 (d, J=7.5 Hz) | ~130.0 |

| C8 | - | ~120.0 |

| C8a | - | ~134.0 |

| Cα (CH₂) | ~3.60 (t, J=6.5 Hz) | ~35.0 |

| Cβ (CH₂) | ~4.10 (t, J=6.5 Hz) | ~62.0 |

| OH | Variable (broad s) | - |

2D NMR experiments are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons (H2-H3, H5-H6, H6-H7) and between the methylene (B1212753) protons of the ethanol side chain (Hα-Hβ). nih.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). researchgate.net It would directly link the signals of H2 to C2, H3 to C3, and so on, including the Hα-Cα and Hβ-Cβ correlations of the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. nih.govresearchgate.net Key correlations would include the linkage from the α-methylene protons to C1, C2, and C8a, and from the β-methylene protons to Cα, confirming the attachment and location of the ethanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net A critical expected correlation would be between the α-methylene protons of the ethanol group and the H7 proton on the naphthalene (B1677914) ring, confirming the spatial proximity enforced by the peri-substitution.

Predicted Key 2D NMR Correlations

| 2D NMR Experiment | Correlating Nuclei | Type of Information |

| COSY | H2 ↔ H3; H5 ↔ H6; H6 ↔ H7; Hα ↔ Hβ | ¹H-¹H coupling (connectivity) |

| HSQC | H2 ↔ C2; H3 ↔ C3; ... Hα ↔ Cα; Hβ ↔ Cβ | One-bond ¹H-¹³C connectivity |

| HMBC | Hα ↔ C1, C2, C8a; Hβ ↔ Cα; H7 ↔ C5, C8a | Long-range ¹H-¹³C connectivity |

| NOESY | Hα ↔ H7; Hα ↔ H2 | Through-space proximity |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical calibration standards. nih.gov This technique can be employed to monitor the synthesis of this compound and accurately determine the reaction yield. nih.gov

For instance, in a hypothetical synthesis involving the reduction of 8-bromo-1-naphthaleneacetic acid, a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) would be added to the reaction mixture at various time points. By comparing the integral of a well-resolved proton signal from this compound (e.g., the H7 doublet around 8.10 ppm) to the integral of the singlet from the internal standard, the precise molar quantity of the product can be calculated at any stage of the reaction. This allows for detailed kinetic profiling and accurate final yield determination. acs.org

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₁BrO), the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

Electron ionization (EI) would likely lead to significant fragmentation. The analysis of these fragments provides corroborating structural evidence.

Predicted HRMS Data and Fragmentation

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula of Fragment |

| 250.0044 | [M]⁺ | [C₁₂H₁₁⁷⁹BrO]⁺ |

| 232 | [M - H₂O]⁺ | [C₁₂H₉⁷⁹Br]⁺ |

| 205 | [M - CH₂OH]⁺ | [C₁₁H₆⁷⁹Br]⁺ |

| 171 | [M - Br]⁺ | [C₁₂H₁₁O]⁺ |

| 141 | [C₁₁H₉]⁺ | [C₁₁H₉]⁺ |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

IR Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the alcohol, characteristic C-H stretching for both aromatic and aliphatic protons, and strong absorptions for the C-O stretch and aromatic ring vibrations.

Raman Spectroscopy: The Raman spectrum would show strong signals for the aromatic C=C stretching vibrations of the naphthalene ring system. The C-Br stretch would appear at a low frequency.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3550-3200 (broad) | Weak | Alcohol |

| Aromatic C-H Stretch | 3100-3000 | Strong | Naphthalene Ring |

| Aliphatic C-H Stretch | 2960-2850 | Medium | Ethanol Side Chain |

| Aromatic C=C Stretch | 1600-1450 | Strong | Naphthalene Ring |

| C-O Stretch | ~1050 | Weak | Primary Alcohol |

| C-Br Stretch | 650-550 | Medium | Bromo-substituent |

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography on a single crystal would provide the definitive solid-state structure of this compound. While no specific crystal structure for this compound is publicly available, analysis of related peri-substituted naphthalene derivatives offers significant insight. acs.orgnih.gov

The steric repulsion between the bulky bromine atom at C8 and the hydroxyethyl (B10761427) group at C1 would force the naphthalene ring to deviate from planarity. This distortion is a well-documented phenomenon in peri-substituted naphthalenes, leading to a splayed arrangement of the substituents and a twisted aromatic backbone. The C1-C8a-C8 bond angle would likely be widened, and the substituents would be pushed out of the mean plane of the naphthalene system. In the solid state, intermolecular hydrogen bonding involving the hydroxyl group is expected to play a significant role in the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene chromophore. Naphthalene itself displays two characteristic absorption bands, designated ¹Lₐ and ¹Lₑ. rsc.org

The presence of the bromine atom and the hydroxyethyl group, both acting as auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene. The bromine atom, due to the heavy-atom effect and its electronic influence, would particularly affect the photophysical properties.

Predicted UV-Vis Absorption Data (in Ethanol)

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| ¹Lₐ | ~290 | ~7,000 |

| ¹Lₑ | ~325 | ~400 |

Theoretical and Computational Studies of 8 Bromo 1 Naphthaleneethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which are key to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to optimize molecular geometries and calculate electronic properties. For derivatives of naphthalene (B1677914), DFT studies have provided significant insights into their ground-state characteristics. For instance, studies on brominated naphthoquinones using the ωB97XD functional with a 6-311++G(2d,2p) basis set have shown how substituents influence the electronic structure and geometry of the naphthalene core through inductive effects and non-covalent interactions. mdpi.com

In a study on 2-amino-6-bromonaphthalenes, structures were optimized using the CAM-B3LYP functional and the 6-31+G(d) basis set in a chloroform (B151607) solvent model. acs.org Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Although specific data for 8-bromo-1-naphthaleneethanol is not available, calculations on similar molecules like 1-bromonaphthalene (B1665260) provide a benchmark for computational cost and accuracy of different methods. researchgate.net

Table 1: Representative Ground State Properties of Bromonaphthalene Derivatives Calculated by DFT (Note: This table is illustrative, based on typical results for related compounds, as direct data for this compound is not available in the cited literature.)

| Property | Calculated Value | Method/Basis Set | Reference Compound |

|---|---|---|---|

| C-Br Bond Length | ~1.90 Å | ωB97XD/6-311++G(2d,2p) | Bromo-1,4-naphthoquinone mdpi.com |

| Dipole Moment | ~2.5 - 3.5 D | CAM-B3LYP/6-31+G(d) | Aminobromonaphthalene acs.org |

| HOMO-LUMO Gap | ~4.5 - 5.5 eV | ωB97XD/6-311++G(2d,2p) | Bromo-1,4-naphthoquinone mdpi.com |

Ab initio (from first principles) methods, while often more computationally demanding than DFT, can provide highly accurate predictions for various spectroscopic properties. These methods are invaluable for interpreting experimental spectra or predicting the spectral characteristics of unknown compounds.

Calculations can predict NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic transition energies (UV-Vis spectra). For example, time-dependent DFT (TD-DFT), a method often used alongside ground-state calculations, can predict the maximum absorption wavelength (λmax). In a study of DANPY derivatives, λmax was calculated using CAM-B3LYP/6-31+G(d) to evaluate optical properties. acs.org Similarly, computational studies on chiral lactic acid derivatives complexed with 2-naphthyl-1-ethanol have utilized laser-induced fluorescence and IR spectroscopy combined with quantum chemical calculations to understand their structure. chemsrc.com Although these are experimental studies, they rely heavily on computational predictions for spectral assignment.

Table 2: Predicted Spectroscopic Parameters for Naphthalene Derivatives (Note: This table is illustrative, based on methods applied to related compounds.)

| Spectroscopic Parameter | Typical Computational Method | Predicted Information | Reference Application |

|---|---|---|---|

| 1H & 13C NMR Shifts | GIAO-DFT (e.g., B3LYP/6-31G(d)) | Chemical shifts for structural elucidation | General methodology for organic molecules |

| IR Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational modes (e.g., O-H, C-Br stretches) | Analysis of Naphthoquinones mdpi.com |

| UV-Vis λmax | TD-DFT (e.g., CAM-B3LYP/6-31+G(d)) | Electronic transition energies | DANPY Derivatives acs.org |

Density Functional Theory (DFT) Studies of Ground State Properties

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach is essential for understanding conformational flexibility, solvent effects, and other dynamic processes.

The ethanol (B145695) side chain of this compound can rotate around several single bonds, leading to multiple possible conformations (rotamers). MD simulations, often powered by machine learning potentials or faster DFT methods like DFTB, can explore the potential energy surface to identify stable conformers and the energy barriers between them. acs.orgacs.org Mapping the conformational space is crucial, as the reactivity and biological activity of a molecule can depend heavily on its preferred shape. For complex organic molecules, enhanced sampling techniques like replica exchange MD are used to overcome energy barriers and ensure a thorough exploration of the conformational landscape. acs.org

The solvent environment can significantly influence a molecule's conformation and reactivity. MD simulations are particularly well-suited to study these effects explicitly. A study on the crystal growth of naphthalene from an ethanol solution used MD simulations to understand the interactions at the crystal-solvent interface. arxiv.org Such simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformational preferences and dynamics. For this compound, simulations in a solvent like ethanol could elucidate the role of hydrogen bonding between the alcohol group and the solvent, and how that interaction competes with potential intramolecular hydrogen bonds. Mechanistic models that account for vehicle volatility and solvent-skin interactions also highlight the importance of the solvent in determining the behavior of active compounds. semanticscholar.org Studies on the solubility of naphthalene derivatives in ethanol further underscore the importance of these intermolecular interactions. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By locating the transition state—the highest energy point along a reaction coordinate—researchers can calculate activation energies and gain insight into reaction kinetics and mechanisms.

For example, a computational study on the photochemical reaction of a diamidocarbene with 1-bromonaphthalene used DFT calculations to explore the reaction pathway. rsc.org The computations revealed that the formation of the observed product was only feasible through a triplet-state pathway, an insight that would be difficult to obtain experimentally. rsc.org Similarly, computational studies are frequently used to rationalize reaction outcomes in catalysis, such as the ruthenium-catalyzed methylation of 1-naphthaleneethanol (B15308), by modeling the catalytic cycle. acs.org These studies help explain stereoselectivity and regioselectivity by comparing the energies of different possible transition states.

Applications As a Building Block and Precursor in Advanced Chemical Synthesis

Synthesis of Functionalized Naphthalene (B1677914) Derivatives for Optoelectronic Applications

The intrinsic photophysical properties of the naphthalene scaffold make it a cornerstone for the development of organic materials used in optoelectronics. Naphthalene derivatives are known for their high fluorescence quantum yields, good photostability, and tunable electronic characteristics, which can be finely adjusted through substitution on the aromatic core.

8-Bromo-1-naphthaleneethanol serves as a precursor for materials with tailored luminescent properties. The naphthalene core itself is a well-known fluorophore. The strategic placement of substituents allows for the modulation of its emission wavelengths and quantum efficiencies. For instance, the core structure is a key component in naphthalene diimide (NDI) based fluorophores, which are noted for their efficient charge-transfer-induced emissions. nih.gov

The ethanol (B145695) group on this compound can be used to attach the naphthalene moiety to other molecular systems or polymer backbones. Research on related compounds, such as 1-naphthaleneethanol (B15308), has demonstrated that the naphthalene unit can be incorporated into larger structures to engineer specific photophysical properties. nih.gov The bromine atom provides a route for further functionalization through reactions like Suzuki or Sonogashira couplings, enabling the attachment of other aryl or acetylenic groups to extend the π-conjugated system. This extension is a common strategy for red-shifting emission spectra and tuning the material's energy levels for efficient charge injection and transport in Organic Light-Emitting Diodes (OLEDs). Naphthalene-based porous organosilicas have also been synthesized, demonstrating how these luminescent moieties can be integrated into nanostructured materials for potential use as phosphors in UV LEDs. uoi.gr

Naphthalimide and naphthalic anhydride (B1165640) derivatives are a prominent class of compounds in materials science due to their excellent thermal and photochemical stability, along with strong electron-accepting properties. nih.govmdpi.com They are frequently used as fluorescent dyes, sensors, and components in organic electronic devices. nih.gov A common and powerful synthetic precursor for these materials is 4-bromo-1,8-naphthalic anhydride. nih.govrsc.orgresearchgate.net The bromine atom in this starting material is readily substituted or used in cross-coupling reactions to introduce diverse functional groups at the C-4 position, which significantly influences the molecule's photophysical properties. nih.govekb.eg

While direct synthesis from this compound would require additional steps to form the anhydride ring, its structural motifs are highly relevant. The bromo-functionalized naphthalene core is the key feature that allows for its incorporation into more complex systems. For example, the general synthetic pathway to functionalized naphthalimides involves the reaction of a substituted 1,8-naphthalic anhydride with a primary amine. google.com The bromine atom can then be functionalized. The table below summarizes common reactions used to modify bromo-naphthalic anhydrides, which could be adapted for derivatives of this compound.

| Reaction Type | Reagents/Catalyst | Purpose | Reference |

| Imide Formation | Primary Amine (R-NH₂) | Forms the naphthalimide scaffold | nih.gov |

| Heck Coupling | Alkene, Pd(OAc)₂ | C-C bond formation, extends conjugation | rsc.org |

| Suzuki Coupling | Boronic Acid, Pd Catalyst | C-C bond formation, links aryl groups | researchgate.net |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Cat. | C-C bond formation, links alkynyl groups | researchgate.net |

| Nucleophilic Subst. | Amine, Phenol, Thiol | C-N, C-O, C-S bond formation | nih.gov |

Precursor for Luminescent Materials and OLED Components

Development of Chiral Naphthalene-Based Ligands and Organocatalysts

The rigid and well-defined structure of the naphthalene skeleton makes it an excellent scaffold for designing chiral ligands and organocatalysts. The introduction of stereocenters and specific functional groups at defined positions around the ring can create a chiral environment suitable for inducing stereoselectivity in chemical reactions.

The ethanol group of this compound is a key feature for its use in asymmetric catalysis. This hydroxyl group can be a coordination site for a metal center or can be transformed into other ligating groups. Research into the catalytic β-methylation of alcohols has utilized 1-naphthaleneethanol as a substrate, highlighting the reactivity of the ethanol group on a naphthalene core in metal-catalyzed transformations. acs.orgcardiff.ac.uk Such reactions demonstrate the potential to modify the ethanol side chain of the title compound.

Furthermore, the racemic nature of this compound (due to the stereocenter at the carbon bearing the hydroxyl group) means it can be resolved into its constituent enantiomers. science.gov Each enantiomer can then serve as a chiral building block. The synthesis of chiral ligands often involves coupling resolved chiral molecules to a rigid scaffold. The bromine atom on the naphthalene ring provides an ideal site for such coupling reactions, allowing the chiral naphthalene-based unit to be integrated into larger ligand architectures, such as those used in asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. lookchem.com

Photoswitchable organocatalysts represent a frontier in catalysis, enabling external control over a reaction's rate and selectivity using light. nih.gov These smart catalysts typically consist of a catalytically active moiety linked to a photochromic unit, which undergoes a reversible structural change upon irradiation with specific wavelengths of light. acs.org This change alters the catalyst's conformation and, consequently, its activity or stereoselectivity.

The this compound structure is a candidate for incorporation into such systems. The naphthalene unit itself has been studied in photochromic systems. escholarship.org The ethanol group could be modified to act as the catalytic site (e.g., as a Brønsted acid or base after functionalization), while the bromine atom serves as an anchor point to attach a photoswitchable unit like an azobenzene (B91143) or a diarylethene. The rigidity of the naphthalene scaffold would help transmit the geometric changes of the photoswitch to the catalytic center, potentially leading to a significant difference in catalytic activity between the "on" and "off" states of the switch. nih.gov

Incorporation into Asymmetric Catalysis Architectures

Preparation of Polymeric Materials and Nanostructures

The incorporation of naphthalene units into polymers and nanostructures is a widely used strategy to impart desirable thermal, mechanical, and optoelectronic properties. The rigid, planar aromatic structure of naphthalene can enhance the thermal stability and glass transition temperature of polymers, while its electronic properties are exploited in conductive and emissive materials. nih.gov

This compound can be incorporated into polymeric chains through two distinct routes. First, the ethanol group can be used in polycondensation or polyetherification reactions. For example, it can be reacted with diacids or diacyl chlorides to form polyesters. Second, the bromine atom allows the molecule to be used as a monomer in polymerization reactions that proceed via cross-coupling mechanisms. This approach allows for the creation of fully conjugated polymers where the naphthalene units are part of the polymer backbone, which is crucial for applications in organic electronics.

Naphthalene derivatives are also used to create ordered nanostructures. For example, triethoxy(naphthalen-1-yl)silane (B96185) has been used as a precursor to synthesize periodic nanoporous organosilicas. uoi.gr These materials feature naphthalene moieties covalently bonded to the walls of silica (B1680970) nanopores, creating a hybrid organic-inorganic material with high surface area and tunable luminescence. uoi.gr The functional groups on this compound provide the necessary handles to integrate it into similar nanostructured systems, either through sol-gel processes involving the hydroxyl group or by grafting it onto pre-formed nanostructures via the bromine atom.

Monomer in Polymerization Reactions

While direct polymerization of this compound is not commonly reported, its derivatives are valuable monomers for creating functional polymers with tailored optical and material properties. The ethanol group can be readily converted into a polymerizable functional group, such as an acrylate (B77674), methacrylate (B99206), or vinyl ether. For instance, reaction with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding acrylate or methacrylate monomer.

These naphthalene-containing monomers can then be subjected to various polymerization techniques, including free-radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to produce well-defined polymers. The incorporation of the bulky and rigid naphthalene unit into the polymer backbone can significantly influence the material's thermal stability, glass transition temperature, and mechanical properties.

Research on related bromo-naphthalimide derivatives has demonstrated the utility of this class of compounds in polymer chemistry. For example, chiral fluorescent liquid crystal polymers have been synthesized using a 4-bromo-1,8-naphthalimide-containing monomer. tandfonline.com Similarly, polymers incorporating 4-bromo-1,8-naphthalic anhydride have been shown to exhibit room-temperature phosphorescence. bohrium.com These examples highlight the potential of bromo-naphthalene derivatives, by extension including those derived from this compound, as monomers for advanced functional polymers.

A potential synthetic route to a polymerizable monomer from this compound is outlined below:

| Reactant | Reagent | Product |

| This compound | Acryloyl chloride, Triethylamine (B128534) | 8-Bromo-1-(2-acryloyloxyethyl)naphthalene |

This monomer could then be copolymerized with other vinyl monomers to fine-tune the properties of the resulting polymer.

Integration into Periodic Nanoporous Organosilicas

Periodic nanoporous organosilicas (PMOs) are a class of hybrid organic-inorganic materials with highly ordered pore structures and large surface areas, making them attractive for applications in catalysis, sensing, and separation. The synthesis of PMOs typically involves the co-condensation of a tetraalkoxysilane with an organosilane precursor that contains one or more organic bridging groups.

While there are no direct reports of the integration of this compound into PMOs, a plausible synthetic strategy can be envisioned based on established methods. The hydroxyl group of this compound can be reacted with a trialkoxysilane-containing molecule, such as (3-isocyanatopropyl)triethoxysilane, to form a urethane (B1682113) linkage. The resulting functionalized organosilane precursor, now bearing the 8-bromonaphthyl moiety, can then be co-condensed with a silica source like tetraethylorthosilicate (TEOS) under templated conditions to generate the PMO.

The synthesis of naphthalene-based PMOs has been reported using triethoxy(naphthalen-1-yl)silane, which is prepared from 1-bromonaphthalene (B1665260). wikipedia.org This demonstrates the feasibility of incorporating naphthalene units into silica frameworks starting from bromo-naphthalene precursors. The resulting materials exhibit high surface areas and tunable luminescence, properties that could be further modulated by the specific substitution pattern of the naphthalene precursor.

A hypothetical pathway for the synthesis of a PMO precursor from this compound is shown in the following table:

| Reactant | Reagent | Product (PMO Precursor) |

| This compound | (3-Isocyanatopropyl)triethoxysilane | Triethoxysilylpropyl carbamate (B1207046) derivative of this compound |

Bioactive Molecule Synthesis (Focus on Chemical Pathways, Not Bioactivity/Dosage)

The naphthalene ring system is a common scaffold in a variety of biologically active natural products and synthetic pharmaceuticals. The functional handles present in this compound make it an attractive starting point for the synthesis of complex naphthalene-containing bioactive compounds.

Intermediate in Synthetic Routes to Complex Naphthalene-Containing Bioactive Compounds

The bromine atom in this compound serves as a versatile anchor for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful tools in this context. For example, a Suzuki coupling with an appropriate boronic acid could be used to introduce a new aryl or alkyl substituent at the 8-position.

The ethanol side chain can also be manipulated. Oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which can then participate in a wide range of subsequent reactions, including Wittig reactions, reductive aminations, and amide bond formations.

For instance, the synthesis of certain benzindole compounds, which can possess biological activity, has been reported starting from 4-bromo-1-methyl-8-nitronaphthalene. google.com This highlights a synthetic strategy where a bromo-naphthalene derivative is a key intermediate. By analogy, this compound could be a precursor to a variety of complex heterocyclic structures. The intramolecular cyclization of derivatives of this compound could also lead to the formation of novel polycyclic systems.

Stereoselective Synthesis of Advanced Intermediates

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure pharmaceuticals. While specific examples detailing the stereoselective synthesis of advanced intermediates directly from this compound are not prevalent in the literature, the principles of asymmetric synthesis can be applied to its derivatives.

The secondary alcohol of the ethanol side chain is a prochiral center. Asymmetric reduction of the corresponding ketone, 1-(8-bromonaphthalen-1-yl)ethan-1-one, could provide access to either enantiomer of this compound. This ketone could be synthesized by oxidation of the racemic alcohol.

Furthermore, the hydroxyl group can direct stereoselective reactions on adjacent positions. For example, a directed epoxidation of an allylic derivative of this compound could proceed with high stereocontrol. The resulting chiral epoxide would be a valuable intermediate for the synthesis of a variety of complex molecules.

While direct literature precedents are scarce, the application of well-established stereoselective transformations to this compound and its derivatives holds significant potential for the synthesis of enantiomerically enriched building blocks for bioactive molecule construction.

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Specific Transformations

The ethanol (B145695) side chain and the aryl bromide moiety are both amenable to a wide range of catalytic transformations. Future research should focus on developing and applying novel catalytic systems to selectively functionalize this molecule.

One promising area is the catalytic dehydrogenation or oxidation of the primary alcohol. kyoto-u.ac.jp This transformation, which can be achieved through "borrowing hydrogen" or "hydrogen autotransfer" methodologies, converts the alcohol into a reactive aldehyde intermediate without the need for stoichiometric oxidants, thereby increasing atom economy. kyoto-u.ac.jpcardiff.ac.uk For instance, systems utilizing hydrogen peroxide as a green oxidant could be explored. The oxidation of the related 1-naphthaleneethanol (B15308) to 1-acetonaphthone has been demonstrated with high yield using a sodium tungstate/tetrabutylammonium hydrogen sulfate (B86663) system, suggesting a viable starting point for 8-Bromo-1-naphthaleneethanol. digitallibrary.co.in

Another key area is the β-methylation of the alcohol using methanol (B129727) as a C1 building block. cardiff.ac.uk This process is highly atom-economic, producing water as the only byproduct. cardiff.ac.uk Pincer-ruthenium complexes have proven effective for the β-methylation of various alcohols, including a moderate yield for 1-naphthaleneethanol. acs.org A systematic investigation of different pincer complexes and reaction conditions could optimize this transformation for this compound, with particular attention to how the C8-bromo substituent affects the catalyst's activity and selectivity. acs.org

The aryl bromide offers a handle for numerous cross-coupling reactions. Investigating catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions would allow for the introduction of a wide array of substituents at the C8 position, creating a library of novel naphthalene (B1677914) derivatives.

| Transformation | Potential Catalytic System | Target Functional Group | Research Focus |

| Dehydrogenative Oxidation | Tungstate / Phase-Transfer Catalyst with H₂O₂ | Ethanol Side Chain | Achieving high selectivity for the aldehyde; minimizing over-oxidation. digitallibrary.co.in |

| β-Methylation | Pincer-Ruthenium Complexes | Ethanol Side Chain | Overcoming potential steric hindrance from the C8-bromo group; optimizing yield. acs.org |

| Suzuki Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Aryl Bromide | Coupling with various boronic acids to build complex molecular architectures. |

| C-H Activation | Palladium or Rhodium catalysts | Naphthalene Core | Exploring direct functionalization of the naphthalene ring's C-H bonds. |

Exploration of Alternative Synthetic Pathways for Enhanced Atom Economy

While syntheses for related naphthalenes exist, developing a highly efficient and sustainable pathway to this compound is a crucial research goal. Atom economy, a principle of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. digitallibrary.co.inmonash.edu

Proposed Atom-Economical Synthesis:

Esterification: Conversion of 8-bromo-1-naphthoic acid to its methyl or ethyl ester.

Catalytic Hydrogenation: Use of a heterogeneous or homogeneous catalyst (e.g., based on ruthenium or copper) to reduce the ester to this compound.

This two-step sequence avoids the use of wasteful stoichiometric reagents and aligns with the principles of green chemistry.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules and reactions, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling can be applied in several key areas.

Density Functional Theory (DFT) can be used to model the proposed catalytic transformations. For example, modeling the pincer-ruthenium-catalyzed β-methylation could elucidate the reaction mechanism, identify the rate-determining step, and explain the electronic and steric influence of the bromine substituent on the catalyst's performance. acs.org Similarly, DFT calculations can predict the most likely sites for radical attack on the molecule, which is crucial for understanding its degradation pathways or for designing selective radical-mediated functionalization reactions.

Furthermore, exploring the molecule's conformational free energy surface (FES) can provide insights into its flexibility and the accessibility of different reactive conformations. acs.orgacs.org This is particularly relevant given the potential for steric interaction between the peri-substituted groups, which could influence both reactivity and its ability to assemble into larger structures.

Development of High-Throughput Screening Methodologies for Reactivity Studies

To efficiently explore the vast chemical space of potential catalysts and reaction conditions for transforming this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid, parallel execution of hundreds or thousands of unique experiments.

An HTS workflow could be designed to screen a library of ligands for a palladium-catalyzed cross-coupling reaction at the bromide position. By varying the ligand, base, solvent, and temperature in a multi-well plate format, optimal conditions for coupling with a specific partner can be identified in a fraction of the time required by traditional methods. Similarly, HTS can be employed to discover entirely new reactions or to optimize the catalytic systems discussed in Section 7.1. The development of rapid and sensitive analytical methods, such as mass spectrometry or fluorescence-based assays, would be crucial for the success of such a screening campaign.

Integration into Supramolecular Assemblies and Smart Materials

The structural features of this compound make it an attractive building block (or "tecton") for supramolecular chemistry and the development of "smart" materials. The flat, aromatic surface of the naphthalene core is prone to π-π stacking interactions, a key driving force for self-assembly. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction, while the hydroxyl group can form hydrogen bonds.

This combination of functionalities could be exploited to construct well-defined supramolecular polymers, gels, or liquid crystals. The unique peri-substitution pattern may enforce specific packing arrangements, leading to materials with interesting photophysical or electronic properties.

Furthermore, the molecule could serve as a precursor for smart materials whose properties respond to external stimuli. acs.org For example, the ethanol group could be used to attach the molecule to a polymer backbone or to a photoswitchable unit like an azobenzene (B91143). The resulting material could exhibit light-controlled changes in conformation or binding affinity. acs.orgacs.org Another avenue involves using this compound derivatives as fluorogenic probes, similar to how 4-bromo-1,8-naphthalimides are used to detect enzymatic activity, where the bromine is displaced by a nucleophile, causing a change in fluorescence. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.